Isobutylsulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

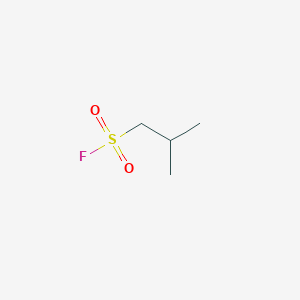

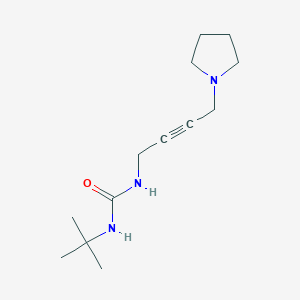

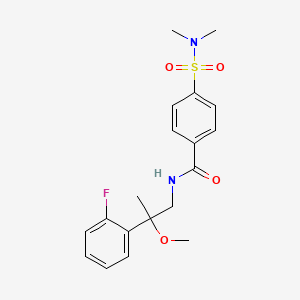

Isobutylsulfonyl fluoride is a chemical compound with the molecular formula C4H9FO2S . It is used in various applications due to its unique properties.

Synthesis Analysis

The synthesis of sulfonyl fluorides, including Isobutylsulfonyl fluoride, has been a topic of interest in recent research. One method involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride . Another approach involves a deoxyfluorination of sulfonic acids using Xtalfluor-E®, a bench-stable solid .Chemical Reactions Analysis

Sulfonyl fluorides, including Isobutylsulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Wissenschaftliche Forschungsanwendungen

- Application : IBSF serves as a valuable precursor for the direct fluorosulfonylation of organic molecules. This concise and efficient approach allows the production of sulfonyl fluorides, which find applications in diverse areas .

- Application : IBSF-derived compounds can be used to modify proteins, enabling precise control of neuronal activity in optogenetic experiments. Researchers can attach IBSF-based moieties to proteins of interest, allowing them to be activated or inhibited by light .

- Application : IBSF-based fluorophores exhibit unique optical properties, making them suitable for bioimaging. Researchers can label specific targets (e.g., proteins, nucleic acids) with IBSF-derived probes to visualize cellular events .

- Application : Yb-based fluoride upconversion nanoparticles, prepared from IBSF, have been explored for lasing applications. These nanoparticles efficiently convert near-infrared excitation into visible emission, making them promising candidates for laser systems .

- Application : Incorporating fluoride into restorative materials (e.g., glass-ionomer cements) enhances remineralization and inhibits bacteria. IBSF-derived fluoride compounds contribute to improved oral health .

- Application : IBSF can be used to modify surfaces, enhancing adhesion, wettability, or chemical reactivity. Researchers explore IBSF-based coatings for applications in catalysis, sensors, and protective layers .

Fluorosulfonylation Reactions

Optogenetics

Biodetection and Imaging

Upconversion Lasing

Dentistry and Caries Prevention

Materials Science and Surface Modification

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Isobutylsulfonyl fluoride, like other sulfonyl fluorides, is used as an electrophilic warhead by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .

Mode of Action

Sulfonyl fluorides are known to act as electrophilic warheads, reacting with nucleophilic sites in biological targets . This interaction can lead to changes in the target’s function, potentially influencing biological processes.

Biochemical Pathways

Fluoride is known to inhibit glycolysis at the cellular level . Additionally, research has shown that fluoride can affect various signaling pathways, including Wnt/β-catenin, Notch, PI3K/Akt/mTOR, Hedgehog, parathyroid hormone, and insulin signaling pathways .

Pharmacokinetics

It is known that the presence of a fluorine atom can augment the potency, selectivity, metabolic stability, and pharmacokinetics of drugs . This is due to fluorine’s high electronegativity and small atomic size.

Result of Action

Sulfonyl fluorides are known to be resistant to hydrolysis and oxidation, which may contribute to their stability and longevity in biological systems .

Action Environment

Environmental factors can influence the action, efficacy, and stability of isobutylsulfonyl fluoride. For instance, the presence of fluoride in the environment can lead to fluorosis, a disease caused by excessive fluoride intake . Additionally, the presence of fluorinated compounds in various products can contribute to the presence of organofluorine compounds in the environment .

Eigenschaften

IUPAC Name |

2-methylpropane-1-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO2S/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGRTWKPZRVHRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpropane-1-sulfonyl fluoride | |

CAS RN |

659-90-5 |

Source

|

| Record name | 659-90-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

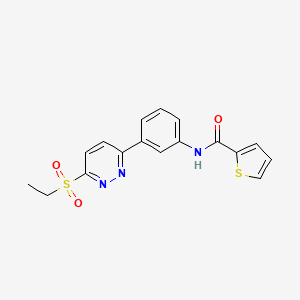

![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2777705.png)

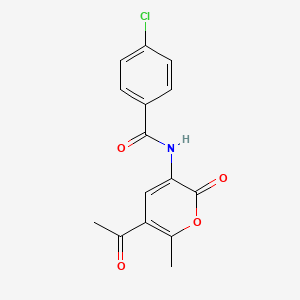

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine](/img/structure/B2777713.png)